2-(4-chlorophenyl)-N-(3-ethoxypropyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(3-ethoxypropyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, an ethoxypropyl chain, a furan-2-carbonyl moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(3-ethoxypropyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chlorophenyl Intermediate: Starting with 4-chlorobenzaldehyde, it can be converted to 4-chlorophenylacetic acid through a Grignard reaction followed by oxidation.
Ethoxypropyl Chain Addition: The 4-chlorophenylacetic acid can then be reacted with 3-ethoxypropylamine to form the corresponding amide.
Piperazine Ring Incorporation: The furan-2-carbonyl chloride can be synthesized separately and then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate.
Final Coupling: The final step involves coupling the 4-chlorophenyl-N-(3-ethoxypropyl)acetamide with the furan-2-carbonyl piperazine intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxypropyl chain or the furan ring.
Reduction: Reduction reactions may target the carbonyl group in the furan-2-carbonyl moiety.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of novel polymers or materials.
Biology
Pharmacology: Investigation as a potential drug candidate for various therapeutic applications.
Biochemistry: Study of its interactions with biological macromolecules.
Medicine
Drug Development: Potential use in the development of new medications for treating diseases.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry: Application in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(3-ethoxypropyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with receptors, enzymes, or ion channels, modulating their activity. The molecular targets and pathways involved could include:
Receptor Binding: Interaction with G-protein coupled receptors (GPCRs) or ionotropic receptors.
Enzyme Inhibition: Inhibition of key enzymes in metabolic pathways.
Signal Transduction: Modulation of intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-methoxyethyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
- 2-(4-bromophenyl)-N-(3-ethoxypropyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Uniqueness
- Structural Features : The presence of the ethoxypropyl chain and the specific substitution pattern on the piperazine ring.
- Biological Activity : Unique pharmacological profile compared to similar compounds.
Properties
Molecular Formula |
C22H28ClN3O4 |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(3-ethoxypropyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C22H28ClN3O4/c1-2-29-15-4-10-24-21(27)20(17-6-8-18(23)9-7-17)25-11-13-26(14-12-25)22(28)19-5-3-16-30-19/h3,5-9,16,20H,2,4,10-15H2,1H3,(H,24,27) |
InChI Key |
GCDKIPRJYISBES-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C(C1=CC=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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